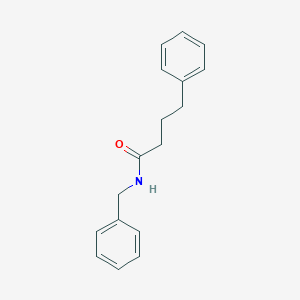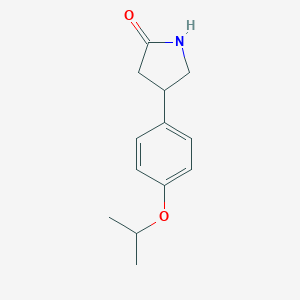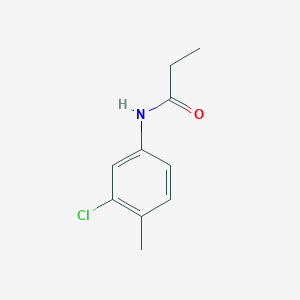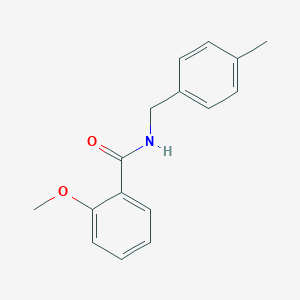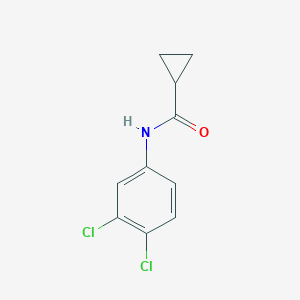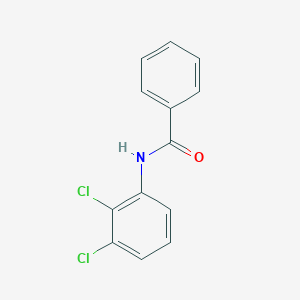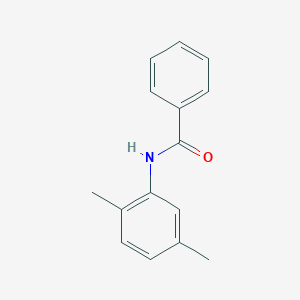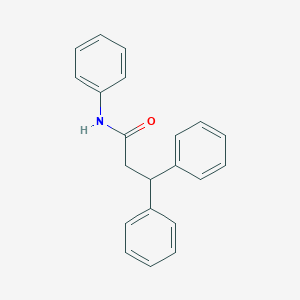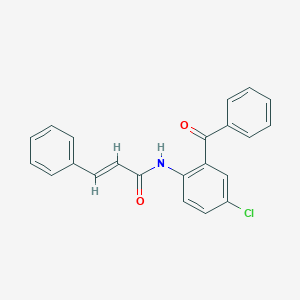
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide, also known as BCPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anti-tumor and anti-bacterial properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it a useful tool for studying the effects of specific compounds on biological systems. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide. One area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide-based materials for use in various applications, such as drug delivery and water treatment. Additionally, more research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide and its potential biochemical and physiological effects.
Métodos De Síntesis
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with aniline, followed by the reaction of the resulting compound with phenylacetic acid. The final product is obtained through a dehydration reaction using thionyl chloride. This synthesis method has been optimized to yield high purity and high yield of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In material science, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been studied for its potential use as a water treatment agent.
Propiedades
Número CAS |
32011-93-1 |
|---|---|
Fórmula molecular |
C22H16ClNO2 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
(E)-N-(2-benzoyl-4-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H16ClNO2/c23-18-12-13-20(19(15-18)22(26)17-9-5-2-6-10-17)24-21(25)14-11-16-7-3-1-4-8-16/h1-15H,(H,24,25)/b14-11+ |
Clave InChI |
RIEYGJHONRBCAJ-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Otros números CAS |
32011-93-1 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
